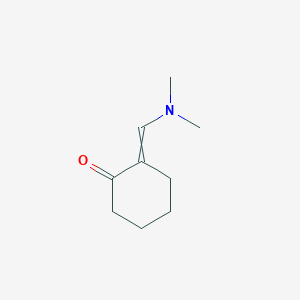
2-(Dimethylaminomethylene)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylaminomethylene)cyclohexanone is an organic compound with the molecular formula C9H15NO. It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a dimethylamino group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Dimethylaminomethylene)cyclohexanone can be synthesized through the Mannich reaction, which involves the condensation of cyclohexanone with formaldehyde and dimethylamine hydrochloride. The reaction typically occurs in the presence of an acid catalyst, such as glacial acetic acid, to facilitate the formation of the Mannich base.
Cyclohexanone: Reactant
Formaldehyde: Reactant
Dimethylamine Hydrochloride: Reactant
Glacial Acetic Acid: Solvent and catalyst
The reaction mixture is subjected to vacuum distillation to remove impurities, followed by crystallization to isolate the Mannich base hydrochloride. The free base is then obtained by treating the hydrochloride salt with sodium hydroxide and extracting it into an organic solvent like toluene.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylaminomethylene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into secondary amines or alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: Halogens, alkyl halides
Major Products Formed
Oximes: Formed through oxidation
Secondary Amines: Formed through reduction
Substituted Cyclohexanones: Formed through substitution reactions
Applications De Recherche Scientifique
2-(Dimethylaminomethylene)cyclohexanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(Dimethylaminomethylene)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and affect biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanone, 2-[(dimethylamino)methyl]-
- Cyclohexanone, 2-(dimethylamino)-
- Cyclohexanone, 2-methyl-
Uniqueness
2-(Dimethylaminomethylene)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the dimethylamino group at the 2-position makes it a versatile intermediate in organic synthesis, differentiating it from other similar compounds .
Propriétés
IUPAC Name |
2-(dimethylaminomethylidene)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10(2)7-8-5-3-4-6-9(8)11/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRGFCOZZZCUDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













